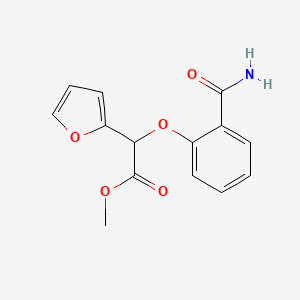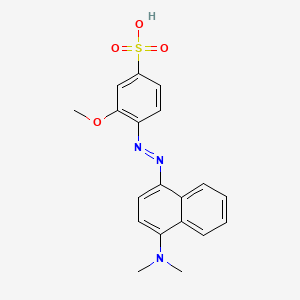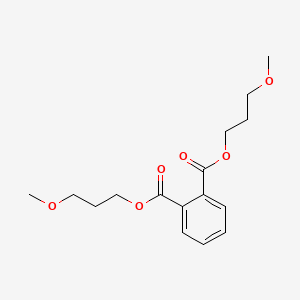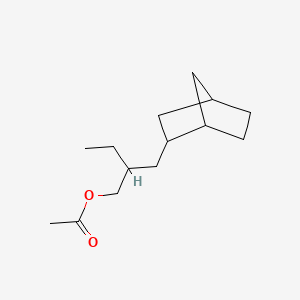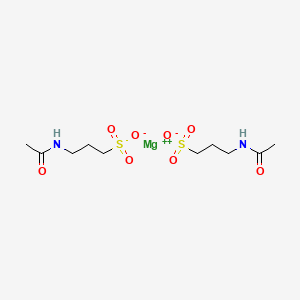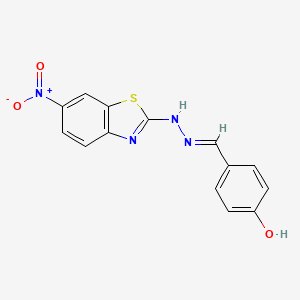
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety substituted with a hydroxy group at the para position, a nitro group at the 6-position, and a benzothiazolylhydrazone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation of p-hydroxybenzaldehyde with 6-nitro-2-benzothiazolylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2-nitro-: Similar structure but with a nitro group at the ortho position.
Benzaldehyde, 4-hydroxy-: Lacks the nitro and benzothiazolylhydrazone groups.
2-Hydroxy-6-nitrobenzaldehyde: Similar but without the benzothiazolylhydrazone group.
Uniqueness
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is unique due to the combination of functional groups it possesses. The presence of both the hydroxy and nitro groups, along with the benzothiazolylhydrazone moiety, imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5398-48-1 |
|---|---|
Formule moléculaire |
C14H10N4O3S |
Poids moléculaire |
314.32 g/mol |
Nom IUPAC |
4-[(E)-[(6-nitro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10N4O3S/c19-11-4-1-9(2-5-11)8-15-17-14-16-12-6-3-10(18(20)21)7-13(12)22-14/h1-8,19H,(H,16,17)/b15-8+ |
Clé InChI |
DWWMZADRQWXKFN-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


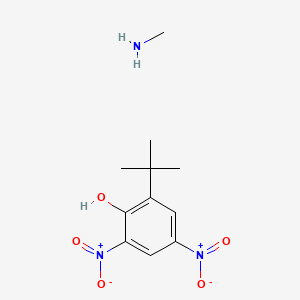
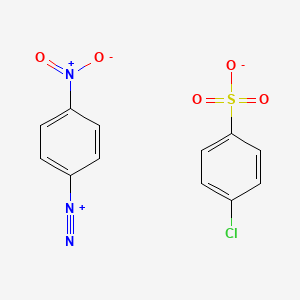
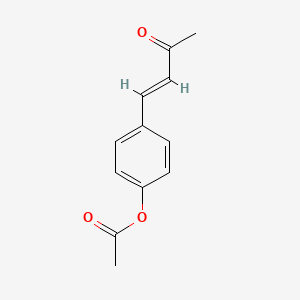
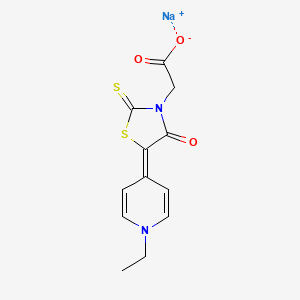
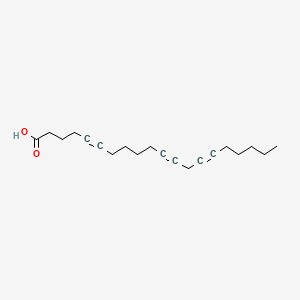

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
